![molecular formula C29H30N4O7 B1215208 Tryptoquivaline CAS No. 55387-45-6](/img/structure/B1215208.png)
Tryptoquivaline
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Overview
Description
Tryptoquivaline is a natural product found in Cladosporium and Aspergillus fumigatus with data available.
Scientific Research Applications
Antimicrobial Activity
Tryptoquivaline and its derivatives have been extensively studied for their antimicrobial properties against various pathogens.
- Bacterial Inhibition : Research indicates that certain tryptoquivalines exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, tryptoquivalines A and B have shown significant antibacterial effects, while derivatives like this compound O demonstrated antifungal activity. In a study involving Neosartorya species, multiple tryptoquivalines were isolated and tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli, with varied results in terms of minimum inhibitory concentration (MIC) values .
- Synergistic Effects : Some studies reported synergistic effects when tryptoquivalines were combined with conventional antibiotics, enhancing their overall antimicrobial efficacy. This suggests potential for developing new therapeutic strategies against resistant bacterial strains .
Anticancer Properties
The anticancer potential of this compound has been a focal point of research, particularly in the context of cell viability and proliferation.
- Cell Viability Studies : Various derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds such as deoxythis compound were tested against human ovarian cancer cells (A2780), showing promising results in inhibiting cell growth at specific concentrations .
- NF-κB Inhibition : Tryptoquivalines have also been investigated for their ability to inhibit the NF-κB signaling pathway, which is often implicated in cancer progression. Certain compounds demonstrated IC50 values indicating effective inhibition of TNF-induced NF-κB activity, suggesting potential roles in cancer chemoprevention .
Neuropharmacological Effects
Some studies have highlighted the neuropharmacological effects of tryptoquivalines.
- Tremorgenic Properties : Tryptoquivalines A and B have been noted for their tremorgenic properties, which could indicate a role in neurological research or potential therapeutic applications related to neurodegenerative diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of tryptoquivalines is crucial for optimizing their biological activities.
Properties
CAS No. |
55387-45-6 |
---|---|
Molecular Formula |
C29H30N4O7 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
[(1S)-1-[3-[(3'R,3aS,4S)-3-hydroxy-2,2-dimethyl-1,2'-dioxospiro[3aH-imidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate |
InChI |
InChI=1S/C29H30N4O7/c1-15(2)22(39-16(3)34)23-30-19-12-8-6-10-17(19)24(35)31(23)21-14-29(40-25(21)36)18-11-7-9-13-20(18)32-26(29)33(38)28(4,5)27(32)37/h6-13,15,21-22,26,38H,14H2,1-5H3/t21-,22+,26+,29+/m1/s1 |
InChI Key |
CYNVLFGDEQQUPE-LDWWEUSWSA-N |
SMILES |
CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |
Isomeric SMILES |
CC(C)[C@@H](C1=NC2=CC=CC=C2C(=O)N1[C@@H]3C[C@]4([C@H]5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |
Synonyms |
fumitremorgin C tryproquivaline D (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer tryproquivaline L (9'R-(9'alpha(R*),9'abeta))-isomer tryproquivaline L (9'R-(9'alpha(S*),9'abeta))-isomer tryproquivaline M (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer tryproquivaline M (2'S-(2'alpha,9'alpha(4S*(S*)),9'abeta))-isomer tryproquivaline N (2'S-(2'alpha,9'alpha(R*),9'abeta))-isomer tryptoquivaline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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